Home > Products > Screening Compounds P47564 > 3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline - 901006-09-5

3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Catalog Number: EVT-3019084
CAS Number: 901006-09-5
Molecular Formula: C24H18ClN3
Molecular Weight: 383.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Methyl-7-(4-chlorophenyl)-10-phenyl-6,10-dihydro-5H-benzo[h]pyrazolo[3,4-b]quinoline

Relevance: Both compounds share a pyrazoloquinoline core structure, albeit with different ring fusion patterns (benzo[h] versus pyrazolo[4,3-c]). They both possess a 4-chlorophenyl substituent, signifying the importance of this group in this chemical series. Structural comparisons within the 7-aryl-benzo[h]pyrazolo[3,4-b]quinoline series, as the substituted pendent aryl group is varied, are highlighted in the study []. This suggests a potential structure-activity relationship that could extend to the target compound.

8-Methyl-7-(3-pyridinyl)-10-phenyl-6,10-dihydro-5H-benzo[h]pyrazolo[3,4-b]quinoline

Compound Description: Similar to the previous compound, this compound also belongs to the 7-aryl-benzo[h]pyrazolo[3,4-b]quinoline series [].

Relevance: This compound shares the pyrazoloquinoline core with 3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, but with a different aryl substituent. The variation of the aryl group (3-pyridinyl) compared to the 4-chlorophenyl in the target compound is noteworthy. This difference, as explored in the study [], contributes to understanding the impact of aryl substitution on the properties of these compounds.

8-Methyl-7-(4-pyridinyl)-10-phenyl-10H-benzo[h]pyrazolo[3,4-b]quinoline

Compound Description: This compound is another member of the 7-aryl-benzo[h]pyrazolo[3,4-b]quinoline series [], demonstrating the diverse array of aryl substituents possible within this class.

Relevance: Similar to the previous compounds, it shares the core pyrazoloquinoline structure with 3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline. The presence of a 4-pyridinyl group, as opposed to the 4-chlorophenyl substituent in the target compound, further highlights the structural diversity explored within this series. The study [] emphasizes the influence of these varying aryl groups on intermolecular interactions and overall compound properties.

11-(4-Methylphenyl)-10-methyl-8-phenyl-6,8-dihydro-5H-benzo[f]pyrazolo[3,4-b]quinoline

Compound Description: This compound is part of the 11-aryl-benzo[f]pyrazolo[3,4-b]quinoline series [], which, while structurally isomeric to the 7-aryl series, provides insights into the effects of positional isomerism.

Relevance: This compound and the target compound, 3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, both contain a pyrazoloquinoline core but are structural isomers due to the different positions of the fused benzene ring and the aryl substituent. This comparison highlights the impact of positional isomerism on the properties of these compounds, a key aspect investigated in the study [].

11-(4-Methoxyphenyl)-10-methyl-8-phenyl-6,8-dihydro-5H-benzo[f]pyrazolo[3,4-b]quinoline

Compound Description: This compound belongs to the 11-aryl-benzo[f]pyrazolo[3,4-b]quinoline series and features a methoxy group on the aryl substituent [].

11-(3,4,5-Trimethoxyphenyl)-10-methyl-8-phenyl-6,8-dihydro-5H-benzo[f]pyrazolo[3,4-b]quinoline

Compound Description: As a member of the 11-aryl-benzo[f]pyrazolo[3,4-b]quinoline series, this compound is characterized by a trimethoxy substitution on the aryl ring [], showcasing the possibility of multiple substitutions on the aryl ring.

2-(4-chlorophenyl)-pyrazolo[4,3-c]quinolin-3-one (CGS 9896)

Compound Description: This compound, CGS 9896, is identified as a positive allosteric modulator of GABAA receptors [].

2-(4-Methoxyphenyl)-2,3,5,6,7,8,9,10-octahydro-cyclohepta-(b)pyrazolo[4,3-d]pyridin-3-one (CGS 20625)

Compound Description: CGS 20625 is identified as a potent positive allosteric modulator of GABAA receptors, particularly those containing α1β2γ2 subunits []. It exhibits a distinct structure compared to the previous compounds.

2-(2-chlorophenyl)-4-[3-(dimethylamino)phenyl]-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6-dione (GKT137831)

Compound Description: GKT137831 is identified as a Nox1/4 inhibitor and is utilized to investigate the off-target vascular effects of CETP inhibitors []. It possesses a pyrazolopyridine core with different substituents compared to the target compound.

Relevance: Even though GKT137831 differs significantly from 3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline in its overall structure, both compounds contain a pyrazolopyridine core. This structural similarity, despite the differences in the substituents and their positions, highlights the relevance of the pyrazolopyridine core in various chemical contexts. The study [] focuses on the impact of CETP inhibitors on vascular function, which, although indirectly related, could offer insights into potential biological activities associated with structurally similar compounds like the target compound.

Overview

3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in chemical and pharmaceutical research. Its molecular formula is C23H16ClN3C_{23}H_{16}ClN_{3}, with a molecular weight of approximately 369.85 g/mol. This compound is classified as a pyrazoloquinoline derivative, which has been explored for various biological activities, including anti-cancer properties and other pharmacological effects .

Synthesis Analysis

Methods

The synthesis of 3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through several methodologies. One notable approach involves the reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with 4-chlorophenylhydrazine hydrochloride in ethanol, using triethylamine as a catalyst. This reaction yields a hydrazide intermediate, which is then cyclized using ethanolic potassium hydroxide to produce the desired pyrazoloquinoline structure .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. The use of solvents like ethanol is common, and the reactions are often monitored using techniques such as thin-layer chromatography to ensure completion.

Molecular Structure Analysis

Structure

The molecular structure of 3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline features a fused pyrazoloquinoline ring system. The compound exhibits a complex arrangement due to the presence of multiple aromatic rings and substituents.

Data

  • Molecular Formula: C23H16ClN3C_{23}H_{16}ClN_{3}
  • Molecular Weight: 369.85 g/mol
  • InChI: InChI=1S/C23H16ClN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-8-10-17(24)11-9-16)26-27(23)18-5-3-2-4-6-18/h2-14H,1H3.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for pyrazoloquinolines, including electrophilic substitutions and nucleophilic attacks due to its electron-rich aromatic systems. It has been noted for its potential in biological applications, particularly in cancer therapy where it acts as a photosensitizer .

Technical Details

Reactions involving this compound often require specific conditions to maintain stability and prevent degradation. For instance, reactions may be conducted under inert atmospheres to avoid oxidation.

Mechanism of Action

Process

The mechanism of action of 3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with biological targets at the molecular level. It has been shown to inhibit certain enzymes related to cancer progression and inflammation, likely through competitive inhibition or allosteric modulation.

Data

Research indicates that derivatives of pyrazoloquinolines can function as selective cyclooxygenase inhibitors, which play a role in inflammatory responses and cancer cell proliferation .

Physical and Chemical Properties Analysis

Physical Properties

The compound typically appears as a solid with a high degree of purity (often around 95%). It is soluble in organic solvents like dimethylformamide and ethanol but may exhibit limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Boiling Point: Not specified in available data.
  • Melting Point: Specific values are not widely reported but can be determined through experimental methods.

The stability of the compound under various conditions is crucial for its application in research settings.

Applications

Scientific Uses

3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

  • Anti-Cancer Research: Its potential as a photosensitizing agent makes it valuable in photodynamic therapy.
  • Pharmacological Studies: The compound serves as a lead structure for developing new drugs targeting inflammatory diseases and cancers.

Ongoing research continues to explore its structure-activity relationships to enhance its efficacy and reduce side effects .

This compound exemplifies the importance of synthetic organic chemistry in developing novel therapeutic agents with significant biological activity.

Properties

CAS Number

901006-09-5

Product Name

3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

IUPAC Name

3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline

Molecular Formula

C24H18ClN3

Molecular Weight

383.88

InChI

InChI=1S/C24H18ClN3/c1-15-3-10-19(11-4-15)28-24-20-13-16(2)5-12-22(20)26-14-21(24)23(27-28)17-6-8-18(25)9-7-17/h3-14H,1-2H3

InChI Key

KVCMHOXXABHELZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.